molecular formula C5H12ClNO2 B11764340 cis-4-(Hydroxymethyl)pyrrolidin-3-olhydrochloride

cis-4-(Hydroxymethyl)pyrrolidin-3-olhydrochloride

Cat. No.: B11764340
M. Wt: 153.61 g/mol
InChI Key: VXKQZDCFEDEAAX-FHAQVOQBSA-N
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Description

cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the functionalization of a preformed pyrrolidine ringThe reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring provides a rigid scaffold that can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Uniqueness: cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is unique due to the presence of the hydroxymethyl group at the 4-position, which can significantly alter its chemical and biological properties compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

(3R,4S)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1

InChI Key

VXKQZDCFEDEAAX-FHAQVOQBSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1)O)CO.Cl

Canonical SMILES

C1C(C(CN1)O)CO.Cl

Origin of Product

United States

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